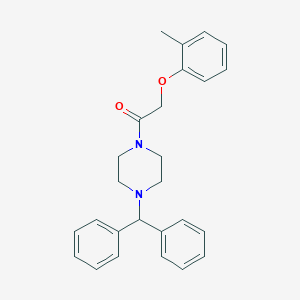![molecular formula C13H15N3OS2 B295224 N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.
Wirkmechanismus
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound prevents the activation of downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). Additionally, this compound has been shown to reduce the activation of immune cells, such as T cells and B cells, leading to a reduction in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying JAK signaling pathways. Additionally, this compound has been extensively studied in preclinical and clinical studies, providing a wealth of information on its pharmacological effects and potential therapeutic applications.
However, this compound also has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which are involved in multiple signaling pathways. This can make it difficult to tease out the specific effects of this compound on a particular pathway or disease. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Despite its potential therapeutic applications, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has some limitations that need to be addressed in future research. One of the main challenges is to develop more specific JAK inhibitors that can target individual JAK isoforms or signaling pathways. Additionally, more research is needed to understand the long-term effects of JAK inhibition on the immune system and other physiological processes. Finally, more studies are needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been extensively researched for its potential therapeutic applications. It has potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of various diseases. While it has some limitations for lab experiments, it has several advantages and has been a useful tool for studying JAK signaling pathways. Future research is needed to address the challenges and limitations of this compound and to explore its potential in combination with other drugs or therapies.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the thieno[2,3-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final step involves the introduction of the cyclopropyl group to the molecule. The overall synthesis of this compound is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been extensively researched for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of these diseases.
Eigenschaften
Molekularformel |
C13H15N3OS2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H15N3OS2/c1-7-8(2)19-13-11(7)12(14-6-15-13)18-5-10(17)16-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XWAMKJNJMHMGOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

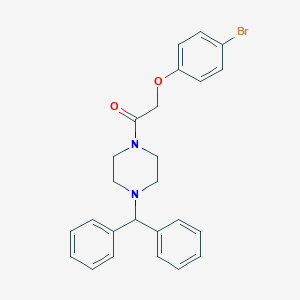
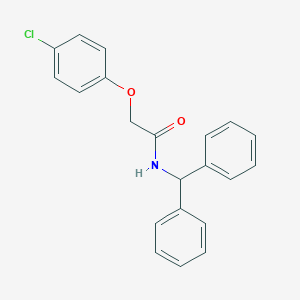
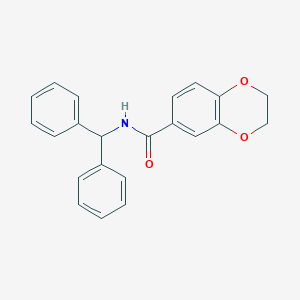




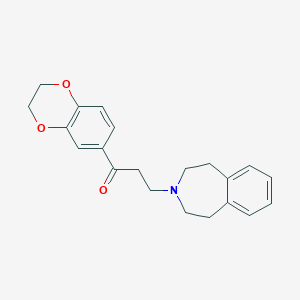
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)

![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
